
4-Chloro-2-(cyclopentylamino)benzonitrile
Descripción general
Descripción
“4-Chloro-2-(cyclopentylamino)benzonitrile” is a chemical compound with the molecular formula C12H13ClN2. It has a molecular weight of 220.70 .
Synthesis Analysis
The synthesis of benzonitriles, which includes “4-Chloro-2-(cyclopentylamino)benzonitrile”, can be achieved through various methods. One such method involves the conversion of the corresponding benzoic acids to its chloride and then to its amide, followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Benzonitrile derivatives, like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid medium. These compounds exhibit excellent inhibition performance with one showing superior effectiveness. Experimental and computational studies, including DFT and MD simulations, support their use as mixed type inhibitors (Chaouiki et al., 2018).
Organic Synthesis : Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles has been explored. This process involves using N-nitroso as a directing group and N-cyano-N-phenyl-p-methylbenzenesulfonamide as a CN source, yielding products in moderate to good yields (Dong et al., 2015).
Chemical Transformation Studies : Research on the conversion of specific benzonitrile derivatives into other compounds, like 3-aminoindole-2-carbonitriles, has been conducted. This involves using triphenylphosphine in the presence of water and observing the resulting products and by-products (Michaelidou & Koutentis, 2009).
Photochemical Studies : The early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile (DMABN) have been investigated. This study involved first-principles simulations to understand the relaxation process following photoexcitation (Kochman et al., 2015).
Molecular Mechanics and Fluorescence Studies : The complexes of β-Cyclodextrin with 4-(dimethylamino)benzonitrile and Benzonitrile have been analyzed using Molecular Mechanics calculations. These studies are relevant for understanding the binding and stability of these complexes (Pozuelo et al., 1999).
Propiedades
IUPAC Name |
4-chloro-2-(cyclopentylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINXPGWWLFMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(cyclopentylamino)benzonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1461561.png)
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)
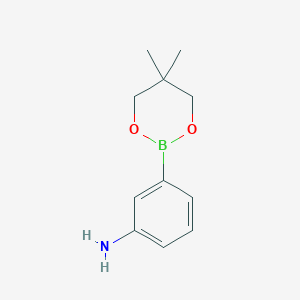
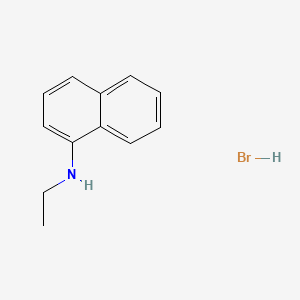
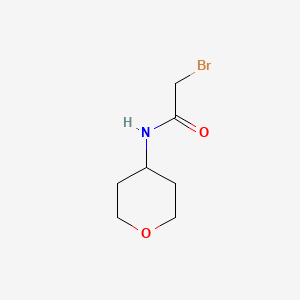
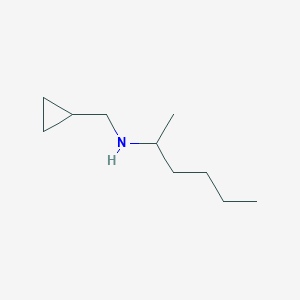
![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)
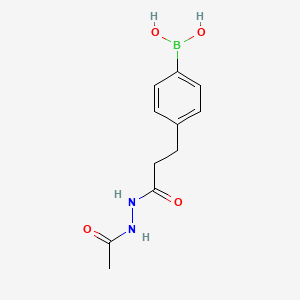
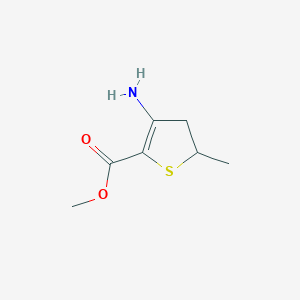
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)